4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine
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Overview
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to an ethyl and methyl-substituted pyrimidine ring
Preparation Methods
The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with piperazine under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the ethyl and methyl groups on the pyrimidine ring .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using microwave irradiation for rapid nucleophilic displacement reactions . The use of appropriate solvents and catalysts is crucial to ensure the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include triethylamine, N,N-diisopropylethylamine, and various boronic acids . The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to bind to specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form specific interactions with active sites, while the piperazine ring provides additional binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine include:
5-bromo-2-(piperazin-1-yl)pyrimidine: This compound lacks the ethyl and methyl substitutions on the pyrimidine ring, which may affect its binding affinity and specificity.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: This compound has a hydroxyl group instead of the ethyl and methyl groups, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6/c1-3-13-11(2)19-10-20-14(13)21-4-6-22(7-5-21)15-17-8-12(16)9-18-15/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQIPAWCTVFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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